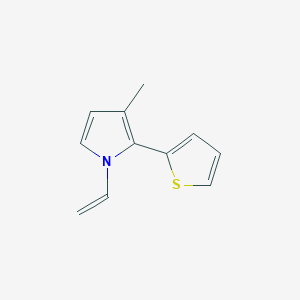
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole is a heterocyclic compound that contains both pyrrole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Another method involves the Paal-Knorr synthesis, which is a classical method for the formation of thiophene derivatives. This reaction involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki-Miyaura coupling is favored for its functional group tolerance and environmental benignity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives and sulfonated compounds.
Applications De Recherche Scientifique
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole can be compared with other thiophene and pyrrole derivatives:
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
This compound stands out due to its unique combination of thiophene and pyrrole rings, offering distinct chemical and biological properties.
Propriétés
Numéro CAS |
79892-13-0 |
|---|---|
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
1-ethenyl-3-methyl-2-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C11H11NS/c1-3-12-7-6-9(2)11(12)10-5-4-8-13-10/h3-8H,1H2,2H3 |
Clé InChI |
ZBYDROFXYLPUEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=C1)C=C)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)


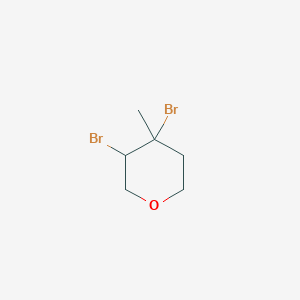
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
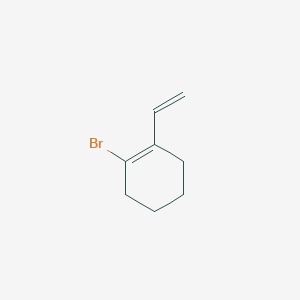
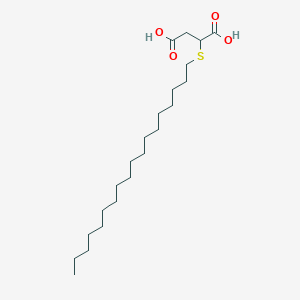
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
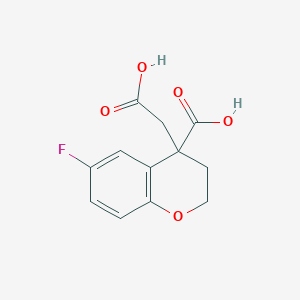
methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
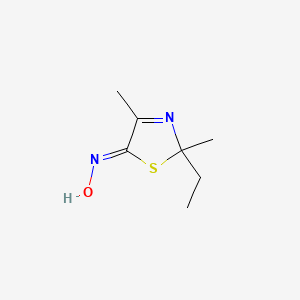
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
